molecular formula C22H27N2O3+ B11216168 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11216168
M. Wt: 367.5 g/mol
InChI Key: XXSVOXYFOBHEJF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound characterized by its unique structural features. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. One common method starts with the preparation of the imidazopyridine core, followed by the introduction of the 3,4-dimethoxyphenyl and 4-methylphenyl groups through nucleophilic substitution reactions. The final step often involves hydroxylation to introduce the hydroxy group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes are designed to maintain consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has shown promise in studies related to enzyme inhibition and receptor binding. Its interactions with biological macromolecules make it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways suggests applications in treating diseases such as cancer, neurological disorders, and inflammatory conditions.

Industry

Industrially, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    Phenylpiperidines: Compounds containing a phenylpiperidine skeleton, which share some structural similarities.

Uniqueness

What sets 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium apart is its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C22H27N2O3+

Molecular Weight

367.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C22H27N2O3/c1-16-7-10-18(11-8-16)23-15-22(25,24-13-5-4-6-21(23)24)17-9-12-19(26-2)20(14-17)27-3/h7-12,14,25H,4-6,13,15H2,1-3H3/q+1

InChI Key

XXSVOXYFOBHEJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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